molecular formula C23H33N3O3 B5547210 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5547210
M. Wt: 399.5 g/mol
InChI Key: YSEPIWMDVSGEQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, starting from readily available precursors. The synthesis route often involves the Michael addition reaction, followed by cyclization to form the spirocyclic structure. These methods have been developed to optimize yields and introduce various substituents at the 8-position of the spirocyclic core, allowing for the synthesis of a wide array of derivatives for further biological evaluation (Caroon et al., 1981).

Scientific Research Applications

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with morpholinyl and phenyl substitutions, have been synthesized and screened for their antihypertensive properties. These compounds were evaluated in spontaneous hypertensive rats, revealing alpha-adrenergic blocking activity. Certain derivatives demonstrated a potential for reducing blood pressure without significant evidence of beta-adrenergic blockade, suggesting a focus on alpha-adrenoceptor antagonism which may have implications for developing antihypertensive therapies (Caroon et al., 1981).

Antimicrobial and Antifungal Applications

Morpholine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. One study reported the synthesis of adamantane-isothiourea hybrids showing potent broad-spectrum antibacterial activity and significant antifungal effects against Candida albicans (Al-Wahaibi et al., 2017). Another study focused on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, with some compounds exhibiting good or moderate antimicrobial activity (Sahin et al., 2012).

Antiviral Properties

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronavirus and influenza virus. Notably, certain derivatives exhibited inhibition of coronavirus replication, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).

Photophysical Applications

The photophysical properties of derivatives related to BODIPY fluorophores, including those with morpholine substitutions, have been studied, revealing their fluorescence behavior in different solvents. These findings are relevant for applications in fluorescence microscopy and the development of fluorescent probes (Qin et al., 2005).

Synthesis and Characterization

Research also extends into the synthesis and characterization of compounds with structural similarities to 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one. These studies provide foundational knowledge on chemical reactions and properties essential for further application-based research (He et al., 2015).

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context, such as how it interacts with biological macromolecules or cellular structures. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific toxicity data or safety studies, it’s not possible to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring more efficient synthesis methods, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

8-(2-morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c27-21(15-20-17-24-10-14-29-20)25-12-8-23(9-13-25)16-22(28)26(18-23)11-4-7-19-5-2-1-3-6-19/h1-3,5-6,20,24H,4,7-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEPIWMDVSGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C(=O)CC4CNCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

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